2-(1-Methylpiperidin-4-yl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

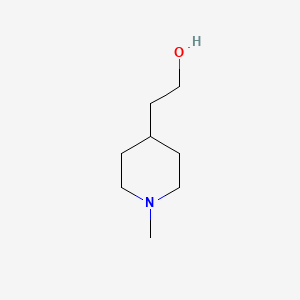

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylpiperidin-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-9-5-2-8(3-6-9)4-7-10/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPXRIFFCBCWEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572747 | |

| Record name | 2-(1-Methylpiperidin-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21156-84-3 | |

| Record name | 2-(1-Methylpiperidin-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(1-Methylpiperidin-4-yl)ethanol CAS 21156-84-3

An In-Depth Technical Guide to 2-(1-Methylpiperidin-4-yl)ethanol (CAS 21156-84-3): Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 21156-84-3), a versatile heterocyclic alcohol of significant interest to the pharmaceutical and organic synthesis sectors. The document delineates its fundamental physicochemical properties, outlines robust methodologies for its synthesis and purification, and details standard analytical techniques for its characterization. Furthermore, it explores the compound's role as a critical building block in drug development, leveraging its unique structural features—a tertiary amine within a piperidine ring and a primary alcohol—for the creation of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this valuable chemical intermediate.

Introduction: A Profile of a Versatile Building Block

This compound is an organic compound featuring a piperidine ring N-substituted with a methyl group and a 2-hydroxyethyl group at the 4-position.[1] This unique combination of a sterically accessible primary alcohol and a basic tertiary amine makes it a bifunctional molecule with broad utility. The piperidine moiety is a privileged scaffold in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS).[2] The compound's properties, such as its basicity and potential for hydrogen bonding, are conferred by its piperidine ring and hydroxyl group, respectively, enhancing its solubility in polar solvents and influencing its interactions with biological systems.[1][3] Consequently, it serves as a key intermediate in the synthesis of diverse and complex pharmacologically active molecules.[2][4]

Caption: Core structural features of this compound.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are critical for its handling, reaction optimization, and analytical characterization. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 21156-84-3 | [1][5][6] |

| Molecular Formula | C₈H₁₇NO | [1][5][6] |

| Molecular Weight | 143.23 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [5][7] |

| Boiling Point | 120 °C | [5][7] |

| Density | 0.939 g/cm³ | [5][7] |

| Flash Point | 79.9 °C | [5][7] |

| Refractive Index | 1.465 | [5] |

| SMILES | CN1CCC(CC1)CCO | [1][3] |

| InChI | InChI=1/C8H17NO/c1-9-5-2-8(3-6-9)4-7-10/h8,10H,2-7H2,1H3 | [1][3] |

| Polar Surface Area (PSA) | 23.47 Ų | [5] |

| LogP (XLogP3) | 0.6485 | [5] |

Synthesis and Purification

The synthesis of this compound is not commonly detailed in publicly accessible literature. However, a logical and efficient synthetic route can be designed based on established principles of organic chemistry, particularly the N-alkylation of piperidine derivatives.

Synthetic Strategy: N-Alkylation Approach

The most direct method for synthesizing the target compound is the N-alkylation of 4-(2-hydroxyethyl)piperidine. This precursor contains the necessary piperidine ring and the hydroxyethyl side chain. The secondary amine of the piperidine is a potent nucleophile that can be methylated using a suitable electrophilic methylating agent, such as methyl iodide or dimethyl sulfate. A base is typically required to neutralize the acid byproduct of the reaction.

An alternative, and often higher-yielding, approach is reductive amination. This involves reacting 4-(2-hydroxyethyl)piperidine with formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or formic acid (Eschweiler-Clarke reaction). This method is highly efficient for the methylation of secondary amines.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a robust method for the synthesis of this compound from 2-(Piperidin-4-yl)ethanol.

Materials:

-

2-(Piperidin-4-yl)ethanol

-

Formaldehyde (37% solution in water)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 2-(Piperidin-4-yl)ethanol in anhydrous DCM.

-

Aldehyde Addition: Add 1.2 equivalents of aqueous formaldehyde solution to the flask. Stir the mixture at room temperature for 30 minutes.

-

Reductant Addition: Slowly add 1.5 equivalents of sodium triacetoxyborohydride (STAB) portion-wise to the stirring mixture. The addition should be controlled to manage any effervescence.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by carefully adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Caption: General workflow for the synthesis and purification of the target compound.

Purification Protocol

The crude product obtained from the synthesis can be purified using silica gel column chromatography.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) is typically effective. The polarity can be adjusted based on TLC analysis. A small amount of triethylamine (~0.5%) can be added to the mobile phase to prevent the basic amine product from streaking on the acidic silica gel.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound requires a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the N-methyl group (CH₃) around 2.2-2.3 ppm. The protons of the ethyl group (-CH₂CH₂OH) and the piperidine ring will appear as multiplets in the aliphatic region. The hydroxyl proton will appear as a broad singlet, the position of which is concentration-dependent.

-

¹³C NMR Spectroscopy: The carbon NMR will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The N-methyl carbon will appear around 46 ppm, while the carbons of the piperidine ring and the ethyl side chain will resonate in the 25-70 ppm range.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (m/z 143 or 144, respectively).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching of the alcohol group. C-H stretching bands will be observed around 2800-3000 cm⁻¹, and C-N and C-O stretching bands will appear in the fingerprint region (1000-1300 cm⁻¹).

Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile intermediate in the synthesis of high-value pharmaceutical compounds.[4]

Role as a Pharmaceutical Scaffold

The compound provides a robust scaffold that can be elaborated through two primary chemical handles:

-

The Hydroxyl Group: The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to various esters, ethers, and halides, allowing for the introduction of a wide range of functional groups.

-

The Piperidine Ring: While the tertiary amine is relatively stable, the overall piperidine structure is a key pharmacophore for CNS activity.[2]

Its utility has been noted in the synthesis of intermediates for various pharmacologically active agents, including protein kinase inhibitors for cancer and autoimmune diseases, as well as nervous system depressants.[2]

Caption: Application pathways from the core intermediate to potential drug classes.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound. While a specific safety data sheet (SDS) for this compound should always be consulted, general guidelines based on similar amine alcohols apply.[8][9]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[10]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[9] Keep the container tightly sealed.[10]

-

Fire Safety: The compound has a flash point of 79.9 °C, indicating it is a combustible liquid. Keep away from heat, sparks, and open flames.[5][12] Use alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires.[8]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[10] Do not allow the product to enter drains.[8]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry and organic synthesis. Its bifunctional nature, combining a reactive primary alcohol with a pharmacologically relevant N-methylpiperidine core, makes it an ideal starting point for the synthesis of a wide array of complex molecules. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, enables researchers to effectively and safely leverage this compound in the pursuit of novel drug discovery and development.

References

- 1. CAS 21156-84-3: this compound [cymitquimica.com]

- 2. 2-(4-(Aminomethyl)piperidin-1-yl)ethanol|CAS 21168-72-9 [benchchem.com]

- 3. CAS 21156-84-3: this compound [cymitquimica.com]

- 4. innospk.com [innospk.com]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. angenechemical.com [angenechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. chemstock.ae [chemstock.ae]

- 12. homelandenergysolutions.com [homelandenergysolutions.com]

Introduction: The Strategic Importance of a Versatile Scaffold

An In-Depth Technical Guide to 2-(1-Methylpiperidin-4-yl)ethanol: Structure, Synthesis, and Application

In the landscape of modern medicinal chemistry, the piperidine ring stands as a privileged scaffold, integral to the structure of numerous pharmaceuticals.[1] Its prevalence is a testament to its ability to impart favorable pharmacokinetic properties, including enhanced solubility, metabolic stability, and the potential for central nervous system (CNS) penetration. Within this class of compounds, this compound emerges as a particularly valuable building block. Its structure, featuring a tertiary amine within a saturated heterocycle and a primary alcohol functional group, offers multiple points for chemical modification, making it a key intermediate in the synthesis of complex, pharmacologically active agents.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of properties to provide a deeper understanding of the molecule's structural characteristics, the rationale behind its synthesis and analytical validation, and its strategic application in the discovery of novel therapeutics for neurological and other disorders.

PART 1: Molecular Architecture and Physicochemical Profile

The utility of this compound begins with its fundamental molecular and physical properties. The combination of a basic nitrogen atom and a polar hydroxyl group within a compact aliphatic structure governs its behavior in both chemical reactions and biological systems.

Core Structural and Physical Data

A summary of the compound's key identifiers and physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 21156-84-3 | [2] |

| Molecular Formula | C₈H₁₇NO | [2][3] |

| Molecular Weight | 143.23 g/mol | [2][4] |

| Appearance | Colorless liquid | [2][3] |

| Density | 0.939 g/cm³ | [2][3] |

| Boiling Point | 120 °C | [2] |

| Flash Point | 79.9 °C | [2] |

| Refractive Index | 1.465 | [2] |

| XLogP3 | 0.6485 | [2][3] |

Key Structural Features

The molecule's structure is defined by two key components:

-

The 1-Methylpiperidine Ring: This saturated heterocycle acts as the core scaffold. The tertiary amine (N-methyl group) provides a basic center, which is often crucial for interaction with biological targets and for tuning the compound's pKa and solubility. The piperidine ring's conformational flexibility (chair-boat interconversion) can be critical in orienting substituents for optimal binding to enzymes or receptors.

-

The 4-Ethanol Substituent: The hydroxyethyl group attached at the C-4 position provides a reactive handle (a primary alcohol) for further synthetic elaboration. This hydroxyl group can be oxidized, esterified, or converted into a leaving group to enable the attachment of more complex moieties. It also adds polarity to the molecule, influencing its solubility and potential for hydrogen bonding.

Caption: Molecular structure of this compound.

PART 2: Synthesis and Purification Workflow

The synthesis of this compound is typically achieved through reductive amination, a robust and widely used method in medicinal chemistry for forming C-N bonds. This approach offers high efficiency and control over the final product.

Synthetic Rationale

The chosen pathway involves the reaction of 4-piperidineethanol with formaldehyde in the presence of a reducing agent. This is a classic Eschweiler-Clarke reaction, a specific type of reductive amination.

-

Why this method? The Eschweiler-Clarke reaction is advantageous because it uses inexpensive and readily available reagents (formaldehyde and, typically, formic acid or sodium borohydride). It is a one-pot reaction that proceeds under relatively mild conditions and selectively methylates the secondary amine of the piperidine ring without affecting the hydroxyl group, leading to high yields of the desired tertiary amine.

Experimental Protocol: Laboratory Scale Synthesis

Objective: To synthesize this compound from 4-piperidineethanol.

Materials:

-

4-Piperidineethanol (1.0 eq)

-

Formaldehyde (37% in H₂O, 1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or Formic Acid (HCOOH, 2.0 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and fume hood

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-piperidineethanol and the chosen solvent (e.g., DCM). Stir until fully dissolved.

-

Amine Methylation: Add formaldehyde solution dropwise to the stirring mixture at room temperature.

-

Reduction: Slowly add the reducing agent (sodium triacetoxyborohydride) in portions. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it is less sensitive to moisture than other hydrides like NaBH₄ and does not reduce the aldehyde starting material as readily as the intermediate iminium ion.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by carefully adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The resulting crude oil is often pure enough for many applications. For higher purity, vacuum distillation or column chromatography on silica gel can be employed.

Caption: Workflow for the synthesis and purification of the title compound.

PART 3: Structural Elucidation and Quality Control

Confirming the molecular structure and assessing the purity of the synthesized compound are critical steps. A combination of spectroscopic methods provides a detailed and unambiguous characterization.[5][6]

Spectroscopic Analysis Workflow

A multi-technique approach ensures the highest confidence in structural assignment.[6]

-

Mass Spectrometry (MS): Provides the molecular weight and, through fragmentation, clues about the structure. High-resolution MS (HRMS) confirms the elemental formula.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Maps the carbon-hydrogen framework, providing definitive proof of connectivity.

Expected Spectroscopic Data

| Technique | Expected Result | Rationale |

| MS (EI) | Molecular Ion (M⁺): m/z = 143 | Corresponds to the molecular weight of C₈H₁₇NO. |

| Key Fragment: m/z = 98 | Represents the loss of the ethanol side chain (•CH₂CH₂OH), a common fragmentation pathway. | |

| IR | ~3350 cm⁻¹ (broad) | O-H stretching vibration of the alcohol group. |

| ~2930-2850 cm⁻¹ (strong) | C-H stretching vibrations of the aliphatic CH, CH₂, and CH₃ groups. | |

| ~2780 cm⁻¹ (medium) | Characteristic C-H stretch for an N-CH₃ group (Bohlmann band). | |

| ~1050 cm⁻¹ (strong) | C-O stretching vibration of the primary alcohol. | |

| ¹H NMR | ~3.6 ppm (t, 2H) | -CH₂-OH protons, triplet due to coupling with adjacent CH₂. |

| ~2.8 ppm (d, 2H) | Equatorial protons on piperidine carbons adjacent to nitrogen. | |

| ~2.2 ppm (s, 3H) | N-CH₃ protons, singlet as there are no adjacent protons. | |

| ~1.2-1.8 ppm (m, 9H) | Remaining piperidine and ethyl chain protons, forming a complex multiplet. | |

| ¹³C NMR | ~60 ppm | -CH₂-OH carbon. |

| ~55 ppm | Piperidine carbons adjacent to nitrogen. | |

| ~46 ppm | N-CH₃ carbon. | |

| ~30-40 ppm | Remaining piperidine and ethyl chain carbons. |

PART 4: Applications in Drug Discovery

This compound is not typically a therapeutic agent itself but rather a crucial intermediate for building more complex molecules with desired pharmacological activity.[1] Its structure is frequently incorporated into lead compounds targeting the central nervous system.

Role as a CNS-Targeted Scaffold

The N-methylpiperidine moiety is a common feature in molecules that interact with CNS targets.[1] Its tertiary amine can be protonated at physiological pH, aiding in solubility and potential interactions with receptor sites. The overall lipophilicity, captured by an XLogP3 of ~0.65, is in a range often suitable for crossing the blood-brain barrier.

Examples of Therapeutic Areas:

-

Antipsychotics: Derivatives have been investigated as potent 5-hydroxytryptamine (5-HT)₂ₐ receptor inverse agonists, a mechanism relevant to treating psychosis.[7]

-

Neurodegenerative Diseases: The scaffold is used in the synthesis of muscarinic receptor antagonists, which are being explored for treating neurological disorders like Alzheimer's and Parkinson's disease.[8]

-

Anti-Inflammatory Agents: The related 2-(piperidin-4-yl) scaffold is a core component in novel anti-inflammatory agents that modulate pathways like NF-κB.[9]

Caption: Role as a building block in developing CNS-targeted therapeutics.

PART 5: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety. The information below is a summary and should be supplemented by a full review of the material's Safety Data Sheet (SDS).[10]

GHS Hazard Profile

Based on data for similar piperidine compounds, the following hazards may be associated with this substance.

| Hazard Class | GHS Statement | Precautionary Code |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312 |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P280, P302+P352 |

| Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |

Handling and Storage Recommendations

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[10][12]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames.[10][13] Wash hands thoroughly after handling.[10]

-

Storage: Store in a cool, dry, and well-ventilated place.[14] Keep the container tightly sealed and store away from oxidizing agents.[14]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its well-defined structure, accessible synthesis, and versatile functional groups provide a reliable foundation for constructing novel molecules with therapeutic potential, particularly in the challenging field of neuroscience. A thorough understanding of its chemical properties, analytical signatures, and handling requirements, as detailed in this guide, is essential for any scientist looking to leverage this powerful scaffold in their research and development efforts.

References

- 1. 2-(4-(Aminomethyl)piperidin-1-yl)ethanol|CAS 21168-72-9 [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. lehigh.edu [lehigh.edu]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases - Google Patents [patents.google.com]

- 9. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. angenechemical.com [angenechemical.com]

- 11. chemstock.ae [chemstock.ae]

- 12. homelandenergysolutions.com [homelandenergysolutions.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectral Characterization of 2-(1-Methylpiperidin-4-yl)ethanol

Introduction

2-(1-Methylpiperidin-4-yl)ethanol is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its structure, comprising a saturated N-methylpiperidine heterocycle and a primary alcohol functional group, presents a distinct spectroscopic fingerprint. For researchers, scientists, and drug development professionals, a thorough understanding of its spectral characteristics is paramount for structural verification, purity assessment, and quality control throughout the manufacturing process.

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for this compound. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established spectroscopic principles and data from closely related structural analogs to provide a robust and scientifically grounded interpretation. The methodologies and insights presented herein are designed to empower researchers to confidently identify and characterize this molecule.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Part 1: ¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule, as well as their connectivity through spin-spin coupling.

Theoretical Principles and Predicted Spectrum

The predicted ¹H NMR spectrum of this compound in a solvent like deuterochloroform (CDCl₃) would exhibit several distinct signals. The chemical shifts are influenced by the electronegativity of adjacent atoms (N and O) and the rigid chair conformation of the piperidine ring, which differentiates axial and equatorial protons.

The analysis of a closely related analog, 1-methyl-4-piperidinemethanol, reveals key chemical shift ranges. For this analog, the axial protons at C-2/C-6 are observed around 1.93 ppm, while the equatorial protons are further downfield at approximately 2.82-2.92 ppm[1]. The N-methyl protons appear as a singlet around 2.26 ppm[1]. This data provides a strong foundation for predicting the spectrum of the target molecule.

Predicted ¹H NMR Data Summary

| Proton(s) (Atom No.) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| Piperidine H2/H6 (eq) | ~2.8 - 3.0 | d (doublet) or m (multiplet) | 2H | Deshielded by adjacent nitrogen; equatorial position. |

| Piperidine H2/H6 (ax) | ~1.9 - 2.1 | t (triplet) or m (multiplet) | 2H | Shielded relative to equatorial protons. |

| N-CH₃ (H7) | ~2.2 - 2.3 | s (singlet) | 3H | Characteristic singlet for an N-methyl group. |

| -CH₂-OH (H9) | ~3.6 - 3.7 | t (triplet) | 2H | Deshielded by the adjacent oxygen atom, coupled to H8. |

| Piperidine H3/H5 (eq) | ~1.6 - 1.8 | d (doublet) or m (multiplet) | 2H | Equatorial protons on the piperidine ring. |

| -CH₂-CH₂-OH (H8) | ~1.4 - 1.6 | q (quartet) or m (multiplet) | 2H | Coupled to H4 and H9. |

| Piperidine H4 | ~1.3 - 1.5 | m (multiplet) | 1H | Methine proton at the branch point. |

| Piperidine H3/H5 (ax) | ~1.2 - 1.4 | q (quartet) or m (multiplet) | 2H | Shielded axial protons on the piperidine ring. |

| -OH | Variable (e.g., ~1.5 - 3.0) | br s (broad singlet) | 1H | Chemical shift is concentration and solvent dependent; proton exchange broadens the signal. |

Part 2: ¹³C NMR Spectral Analysis

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment.

Theoretical Principles and Predicted Spectrum

The ¹³C NMR spectrum is typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a unique carbon atom. The chemical shifts are primarily influenced by the electronegativity of attached atoms and hybridization.

For 1-methyl-4-piperidinemethanol, the carbon signals are reported as: C-2/C-6 at 55.5 ppm, N-CH₃ at 46.3 ppm, C-4 at 37.9 ppm, and C-3/C-5 at 28.8 ppm[1]. The hydroxymethyl carbon (-CH₂OH) is observed at 67.4 ppm[1]. Data for N-methylpiperidine shows C-2/C-6 at 56.8 ppm, C-3/C-5 at 26.5 ppm, C-4 at 24.5 ppm, and the N-methyl carbon at 46.8 ppm. These values serve as excellent reference points for our predictions.

Predicted ¹³C NMR Data Summary

| Carbon(s) (Atom No.) | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C H₂-OH (C9) | ~60 - 62 | Aliphatic carbon directly bonded to electronegative oxygen. |

| Piperidine C2/C6 | ~55 - 57 | Carbon adjacent to the nitrogen atom. |

| N-C H₃ (C7) | ~46 - 47 | N-alkyl carbon, consistent with N-methylpiperidine analogs[2]. |

| -C H₂-CH₂-OH (C8) | ~38 - 40 | Aliphatic carbon in the side chain. |

| Piperidine C4 | ~37 - 39 | Methine carbon at the point of substitution. |

| Piperidine C3/C5 | ~31 - 33 | Piperidine ring carbons beta to the nitrogen. |

Part 3: Infrared (IR) Spectral Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of specific bonds. It is a powerful tool for identifying the functional groups present in a sample.

Theoretical Principles and Predicted Spectrum

The IR spectrum of this compound will be dominated by absorptions corresponding to its alcohol and saturated amine/alkane functionalities.

-

O-H Stretch: A strong, broad absorption band is expected for the hydroxyl group due to hydrogen bonding. In liquid samples, this typically appears in the range of 3200-3600 cm⁻¹[3].

-

C-H Stretch: Absorptions for sp³ C-H bonds in the piperidine ring and ethyl side chain will be present in the 2800-3000 cm⁻¹ region. The presence of the tertiary amine can sometimes result in a characteristic "Bohlmann band" in the 2700-2800 cm⁻¹ range, arising from the C-H stretching of carbons alpha to the nitrogen.

-

C-O Stretch: A strong band corresponding to the C-O single bond stretching of the primary alcohol is expected to appear in the 1000-1100 cm⁻¹ region.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Type of Vibration |

| Alcohol O-H | 3200 - 3600 | Strong, Broad | Stretch (H-bonded) |

| Alkane C-H | 2850 - 2960 | Strong | Stretch |

| C-H alpha to Nitrogen | 2700 - 2800 | Medium-Weak | Stretch (Bohlmann bands) |

| C-O | 1000 - 1100 | Strong | Stretch |

Part 4: Experimental Protocols

To ensure the acquisition of high-quality, reliable spectral data, adherence to standardized experimental protocols is essential. The following sections detail the recommended procedures for NMR and FT-IR analysis of this compound.

Workflow for Spectral Analysis

The overall process from sample receipt to final data interpretation follows a logical sequence to ensure data integrity and accuracy.

Caption: General workflow for spectroscopic analysis.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

Causality: The choice of CDCl₃ as a solvent is due to its excellent solubilizing properties for many organic compounds and its relatively clean spectral window. A sample concentration of 5-10 mg is optimal for achieving a good signal-to-noise ratio in a reasonable time. Standard acquisition parameters are chosen to provide semi-quantitative ¹H spectra and clear ¹³C spectra for a molecule of this size[4].

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity. Tune and match the probe for both ¹H and ¹³C frequencies.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a standard 30° or 45° pulse width[4].

-

Set the acquisition time to 4 seconds.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire 8 to 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the acquisition time to 2-4 seconds.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, particularly for quaternary carbons if present.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra manually or automatically.

-

Apply baseline correction.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Protocol 2: FT-IR Spectroscopy

Causality: For a liquid sample, the neat film method using salt plates is simple, fast, and avoids solvent interference[5]. Attenuated Total Reflectance (ATR) is an excellent alternative that requires even less sample preparation[6]. A background scan is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as the instrument itself.

-

Sample Preparation (Neat Film Method):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place one small drop of liquid this compound onto the surface of one plate.

-

Carefully place the second plate on top and gently rotate to spread the liquid into a thin, uniform film[7].

-

-

Instrument Setup:

-

Ensure the sample compartment is empty.

-

Run a background spectrum. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Place the prepared salt plates into the sample holder in the spectrometer's beam path.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Interpretation:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the major peaks and compare their positions (wavenumbers) to the predicted values for characteristic functional groups.

-

Conclusion

This technical guide provides a comprehensive framework for the spectral analysis of this compound using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. By leveraging data from close structural analogs and adhering to rigorous, well-established experimental protocols, researchers can confidently predict, acquire, and interpret the spectral data for this important pharmaceutical intermediate. This ensures accurate structural confirmation and supports the development of robust quality control measures.

References

- 1. 1-Methyl-4-piperidinemethanol | 20691-89-8 [chemicalbook.com]

- 2. N-Methylpiperidine(626-67-5) 13C NMR spectrum [chemicalbook.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. books.rsc.org [books.rsc.org]

- 5. eng.uc.edu [eng.uc.edu]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of 2-(1-Methylpiperidin-4-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Preclinical Development

2-(1-Methylpiperidin-4-yl)ethanol (CAS No. 21156-84-3) is a heterocyclic compound featuring a tertiary amine within a piperidine ring and a primary alcohol functional group.[1] Its structural motifs make it a valuable building block and intermediate in the synthesis of a variety of pharmacologically active agents. In the realm of drug discovery and development, the physicochemical properties of such intermediates are of paramount importance, with aqueous solubility standing out as a critical determinant of a compound's downstream viability. Poor solubility can severely hamper biological assays, complicate formulation efforts, and ultimately lead to poor bioavailability, dooming an otherwise promising drug candidate.

This technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of this compound. We will delve into the molecular characteristics that govern its solubility, the profound influence of pH, and present detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment. The aim is to equip researchers with the knowledge and methodologies to generate robust and reproducible solubility data, thereby enabling informed decision-making in the preclinical pipeline.

Theoretical Framework: Understanding the Solubility of this compound

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For this compound, two key structural features govern its solubility profile: the hydroxyl group and the tertiary amine of the N-methylpiperidine ring.

-

Hydrogen Bonding: The terminal hydroxyl (-OH) group is capable of acting as both a hydrogen bond donor and acceptor. This allows for favorable interactions with polar protic solvents, most notably water. This feature is expected to enhance its aqueous solubility.

-

Polarity and Lipophilicity: The molecule possesses both polar (hydroxyl and amino groups) and nonpolar (ethyl and piperidine ring methylene groups) regions, giving it a degree of amphiphilicity. The predicted XLogP3 value of approximately 0.65 suggests a relatively balanced hydrophilic-lipophilic character.[1]

-

Basicity and pH-Dependent Solubility: The tertiary amine in the N-methylpiperidine ring is basic. The pKa of the parent compound, N-methylpiperidine, is approximately 10.08.[2][3][4] It is reasonable to infer that this compound will have a similar pKa. This basicity is the most critical factor influencing its aqueous solubility. In acidic to neutral solutions, the piperidine nitrogen will be protonated, forming a cationic species. This charged form is significantly more polar and, therefore, more soluble in aqueous media than the neutral form. As the pH of the solution increases above the pKa, the equilibrium will shift towards the neutral, less soluble form.

This pH-dependent solubility can be visualized as an equilibrium between the ionized and unionized forms of the molecule.

Caption: pH-dependent ionization of this compound.

Experimental Determination of Solubility

Two distinct yet complementary types of solubility measurements are routinely employed in drug discovery: thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound.[5] This is the true measure of a compound's solubility and is crucial for formulation development. The shake-flask method is the most reliable technique for determining thermodynamic solubility.[6][7]

This protocol outlines the determination of the thermodynamic solubility of this compound in various aqueous buffers and organic solvents.

Materials:

-

This compound

-

Selection of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0)

-

Selection of organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (0.22 µm syringe filters)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. A visible amount of undissolved solid should remain.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (typically 25°C or 37°C) for a prolonged period (24-72 hours) to ensure equilibrium is reached.[7][8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed. Separate the saturated supernatant from the excess solid by either centrifugation at high speed or by filtering through a 0.22 µm syringe filter.[9] This step must be performed carefully to avoid disturbing the solid pellet or transferring any particulate matter.

-

Quantification: Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Assay.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility measures the concentration at which a compound precipitates out of a solution when a concentrated stock solution (typically in DMSO) is rapidly diluted into an aqueous buffer.[8][10] This method is not a measure of true equilibrium but is invaluable for high-throughput screening in early drug discovery to flag compounds with potential solubility liabilities.[11] Nephelometry, which measures light scattering from precipitated particles, is a common technique for this assay.[11][12]

This protocol provides a high-throughput method for assessing the kinetic solubility of this compound.

Materials:

-

Concentrated stock solution of this compound in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Microtiter plates (96- or 384-well)

-

Liquid handling robotics or multichannel pipettes

-

Plate-based nephelometer

Procedure:

-

Plate Preparation: Dispense the aqueous buffer into the wells of a microtiter plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours).

-

Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitate formed.

-

Data Analysis: Plot the light scattering signal against the compound concentration. The kinetic solubility is often defined as the concentration at which the light scattering signal significantly increases above the background, indicating the onset of precipitation.[9]

Caption: Workflow for Kinetic Solubility Assay.

Biorelevant Media: Simulating In Vivo Conditions

To better predict the in vivo performance of a compound, it is essential to measure its solubility in media that mimic the composition of human gastrointestinal fluids.[13] Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) are commonly used for this purpose. These media contain bile salts and phospholipids, which can significantly enhance the solubility of lipophilic compounds.[14][15]

Materials:

-

Sodium taurocholate

-

Lecithin

-

Sodium dihydrogen phosphate monohydrate

-

Sodium chloride

-

Sodium hydroxide

-

Purified water

Procedure:

-

Prepare Blank FaSSIF Buffer: Dissolve sodium dihydrogen phosphate monohydrate, sodium chloride, and sodium hydroxide in purified water to achieve a final pH of 6.5.

-

Prepare FaSSIF: Dissolve sodium taurocholate in a portion of the blank FaSSIF buffer. Slowly add lecithin with vigorous stirring until a clear solution is obtained.[16] Dilute to the final volume with the blank buffer.

Note: Commercially available powders and concentrates can simplify the preparation of these media significantly.[13][14]

Expected Solubility Profile of this compound

| Solvent/Medium | Type | Expected Solubility | Predicted Quantitative Value (µg/mL) | Rationale |

| Aqueous Buffers | ||||

| pH 2.0 HCl | Aqueous | Very High | > 50,000 | Fully protonated, highly polar cationic form. |

| pH 4.5 Acetate Buffer | Aqueous | High | > 10,000 | Predominantly in the protonated, soluble form. |

| pH 6.8 Phosphate Buffer | Aqueous | High | > 10,000 | Predominantly in the protonated, soluble form. |

| pH 7.4 PBS | Aqueous | High | > 10,000 | Predominantly in the protonated, soluble form. |

| pH 9.0 Borate Buffer | Aqueous | Moderate | ~1,000 - 5,000 | Approaching the pKa, a significant fraction is in the less soluble neutral form. |

| Biorelevant Media | ||||

| FaSSIF (pH 6.5) | Aqueous | High | > 10,000 | Soluble due to low pH; micellar solubilization likely has a minor effect. |

| FeSSIF (pH 5.0) | Aqueous | Very High | > 50,000 | Highly soluble due to low pH; micellar solubilization likely has a minor effect. |

| Organic Solvents | ||||

| Water | Polar Protic | High | > 10,000 | Capable of hydrogen bonding and ionization at neutral pH. |

| Ethanol | Polar Protic | Miscible | - | "Like dissolves like"; both have hydroxyl groups.[17] |

| Methanol | Polar Protic | Miscible | - | "Like dissolves like"; both are polar and protic. |

| Acetonitrile | Polar Aprotic | Soluble | > 5,000 | Good solubility due to its polarity. |

| DMSO | Polar Aprotic | Miscible | - | Highly polar aprotic solvent, excellent for a wide range of compounds. |

| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble | < 1,000 | Limited solubility due to the polarity mismatch. |

| Hexanes | Nonpolar | Insoluble | < 100 | Highly nonpolar solvent, very poor match for the polar functional groups. |

Conclusion

A thorough understanding of the solubility profile of this compound is indispensable for its successful application in drug discovery and development. Its solubility is fundamentally governed by its ability to form hydrogen bonds and, most critically, by the basicity of its N-methylpiperidine moiety, which imparts a strong pH-dependent character to its aqueous solubility. By employing robust and well-validated methodologies such as the shake-flask and nephelometric assays, researchers can generate the high-quality data needed to guide lead optimization, develop appropriate formulations, and ultimately increase the probability of preclinical success. The protocols and theoretical considerations outlined in this guide provide a solid framework for the comprehensive solubility characterization of this and other similar chemical entities.

References

- 1. echemi.com [echemi.com]

- 2. chembk.com [chembk.com]

- 3. N-Methylpiperidine CAS#: 626-67-5 [m.chemicalbook.com]

- 4. N-Methylpiperidine | 626-67-5 [chemicalbook.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. researchgate.net [researchgate.net]

- 8. enamine.net [enamine.net]

- 9. benchchem.com [benchchem.com]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. emeraldcloudlab.com [emeraldcloudlab.com]

- 13. biorelevant.com [biorelevant.com]

- 14. interchim.fr [interchim.fr]

- 15. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. mdpi.com [mdpi.com]

A Comprehensive Safety and Handling Guide for 2-(1-Methylpiperidin-4-yl)ethanol in a Research & Development Setting

This document serves as an in-depth technical guide on the safe handling, storage, and emergency procedures for 2-(1-Methylpiperidin-4-yl)ethanol. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information herein is synthesized from available safety data sheets and chemical databases to provide a thorough understanding of the material's properties and associated hazards.

Chemical Identity and Physicochemical Profile

This compound is a colorless liquid used as a building block and intermediate in pharmaceutical and fine chemical synthesis.[1][2] Understanding its fundamental properties is the first step in ensuring its safe use in the laboratory.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

| Property | Value | Source(s) |

| CAS Number | 21156-84-3 | [1][2] |

| Molecular Formula | C8H17NO | [1][2] |

| Molecular Weight | 143.23 g/mol | [2] |

| Appearance | Colorless liquid | [1][2] |

| Density | 0.939 g/cm³ | [1][2] |

| Boiling Point | 120 °C | [2] |

| Flash Point | 79.9 °C | [2] |

| Vapor Pressure | 0.046 mmHg at 25°C | [2] |

Hazard Identification and GHS Classification

While a specific, comprehensive GHS classification for this compound is not universally published, data from structurally similar compounds, such as 2-(Piperidin-4-yl)ethanol hydrochloride, allows for a presumptive hazard assessment.[3][4] Researchers should handle this compound with the caution required for irritants and acutely toxic substances.

Presumptive GHS Classification:

| Pictogram(s) | Signal Word | Hazard Statements | GHS Classification |

|

| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | Acute Toxicity, Oral (Category 4) Skin Corrosion/Irritation (Category 2) Serious Eye Damage/Eye Irritation (Category 2A) Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation |

Source: Classification based on data for 2-(Piperidin-4-yl)ethanol hydrochloride.[3][4]

Scientist's Note (Trustworthiness): This classification is inferred from a closely related salt form of the parent molecule. The core structure responsible for the irritant and toxic properties is present in both compounds. Therefore, it is scientifically prudent to adopt these warnings until specific data for the free base becomes available.

Toxicological Profile and Routes of Exposure

The primary toxicological concerns are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[3][4] Understanding the routes of exposure is critical for implementing effective controls.

Caption: Primary routes of exposure and target organ systems.

-

Oral Toxicity: The compound is classified as harmful if swallowed, indicating that ingestion of relatively small quantities can cause adverse health effects.[3]

-

Skin and Eye Irritation: Direct contact with the liquid can cause skin irritation, characterized by redness and inflammation.[5] It poses a more significant risk to the eyes, causing serious irritation that requires immediate and thorough rinsing.[3][5]

-

Respiratory Irritation: Inhalation of aerosols or vapors may irritate the respiratory tract.[5]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure and ensure laboratory safety.

Experimental Protocol: Standard Handling Procedure

-

Preparation: Before handling, ensure all safety precautions have been read and understood.[6] Designate a specific work area, such as a chemical fume hood.

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4]

-

Dispensing: When transferring the liquid, use grounded and bonded containers and receiving equipment to prevent static discharge, which can be an ignition source for flammable liquids.[6][8] Use only non-sparking tools.[6]

-

Hygiene: Avoid eating, drinking, or smoking in the work area.[6][7] Wash hands thoroughly with soap and water after handling and before breaks.[4]

-

Post-Handling: Tightly close the container immediately after use and return it to its designated storage location.[9] Clean the work area and decontaminate any spills promptly.

Storage Requirements:

-

Store in a tightly-closed container in a cool, dry, and well-ventilated place.[7][9][10]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[9][10]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

-

Store in a locked cabinet or area accessible only to authorized personnel.[7][10]

Exposure Control and Personal Protective Equipment (PPE)

Engineering controls are the first line of defense, supplemented by appropriate PPE.

Recommended PPE for Laboratory Tasks:

| Task | Eye/Face Protection | Hand Protection | Skin/Body Protection | Respiratory Protection |

| Weighing/Small Transfers (<100 mL) | Safety glasses with side shields | Nitrile or neoprene gloves | Lab coat | Not required if in a fume hood |

| Large Volume Transfers (>100 mL) | Chemical safety goggles and/or face shield | Nitrile or neoprene gloves | Chemical-resistant apron over lab coat | Not required if in a fume hood |

| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridges if ventilation is inadequate[11] |

Scientist's Note (Expertise): The choice of glove material is critical. While nitrile offers good general protection, for prolonged contact or in the event of a large spill, consulting a glove compatibility chart for specific breakthrough times is a best practice. The principle of "As Low As Reasonably Achievable" (ALARA) should always be applied to chemical exposure.

Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is crucial. All laboratory personnel should be familiar with these procedures and the location of emergency equipment.

Caption: Decision workflow for first aid response to exposure.

Spill Response Protocol:

-

Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated. Remove all sources of ignition.[7][8]

-

Contain: Wear appropriate PPE as outlined in Section 5. Contain the spill using inert absorbent material such as sand, vermiculite, or commercial sorbents.[7][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[6]

-

Decontaminate: Clean the spill area with a detergent and water solution.[11]

-

Dispose: Dispose of the waste container according to institutional and local regulations.[7]

Fire Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[6][11]

-

Hazards: Combustion may produce toxic carbon and nitrogen oxides.[5] Vapors may be flammable.[6]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Disposal Considerations

Chemical waste must be managed to prevent environmental contamination and ensure regulatory compliance.

-

Waste Characterization: This material and its container must be disposed of as hazardous waste.[12]

-

Disposal Method: Do not dispose of the material down the drain or with household garbage.[7] It should be collected in a labeled, sealed container and disposed of through a licensed hazardous waste disposal company.

-

Regulatory Compliance: Consult federal, state, and local regulations for proper disposal procedures.[7]

References

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. 2-(Piperidin-4-yl)ethanol hydrochloride | C7H16ClNO | CID 19773564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. angenechemical.com [angenechemical.com]

- 5. aksci.com [aksci.com]

- 6. ehss.syr.edu [ehss.syr.edu]

- 7. fishersci.com [fishersci.com]

- 8. greenfield.com [greenfield.com]

- 9. asset.conrad.com [asset.conrad.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. media.hiscoinc.com [media.hiscoinc.com]

- 12. carlroth.com:443 [carlroth.com:443]

A Comprehensive Technical Guide to the Synthesis of 2-(1-Methylpiperidin-4-yl)ethanol

Foreword

2-(1-Methylpiperidin-4-yl)ethanol is a pivotal intermediate in the landscape of modern medicinal chemistry and drug development. Its structure, featuring a methylated piperidine core and a primary alcohol functional group, serves as a versatile scaffold for constructing more complex molecules with significant pharmacological activity. Piperidine derivatives are foundational motifs in numerous drug classes, including those targeting the central nervous system.[1][2] This guide offers a detailed exploration of the prevalent and efficient synthetic pathways to this valuable building block, designed for researchers, chemists, and professionals in pharmaceutical development. We will delve into the underlying chemical principles, provide field-tested protocols, and emphasize the rationale behind methodological choices to ensure both reproducibility and a deep understanding of the process.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound (Target Molecule 1 ) can be approached through several logical disconnections. The most common strategies involve either the late-stage methylation of a pre-existing piperidine-ethanol core or the saturation of a pyridine ring followed by N-alkylation.

Core Synthetic Strategies:

-

Strategy A: N-Methylation. This approach begins with the commercially available 4-Piperidineethanol. The key transformation is the introduction of the methyl group onto the secondary amine of the piperidine ring. This is often the most direct and atom-economical route.

-

Strategy B: Pyridine Ring Reduction. This strategy starts with 4-Pyridineethanol. The aromatic pyridine ring is first reduced to a piperidine ring via catalytic hydrogenation. The resulting secondary amine is then methylated to yield the final product. This two-step process is highly effective, particularly when scaling up.

Caption: High-level retrosynthetic strategies for this compound.

Synthetic Route I: Eschweiler-Clarke N-Methylation

This is arguably the most classic and efficient method for the synthesis of tertiary methylamines from secondary amines. The Eschweiler-Clarke reaction utilizes a mixture of formic acid and formaldehyde to achieve reductive methylation.

Mechanistic Rationale

The reaction proceeds through a well-understood mechanism. First, the secondary amine of 4-Piperidineethanol attacks the carbonyl carbon of formaldehyde to form a hemiaminal intermediate. This intermediate readily dehydrates to form a transient iminium ion. The iminium ion is then reduced by formate (from formic acid), which acts as a hydride donor. This hydride transfer regenerates the tertiary amine and releases carbon dioxide. The use of formic acid as both the acid catalyst and the reducing agent makes this a particularly elegant and robust transformation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-methylation of piperidine derivatives.[3]

Materials:

-

4-Piperidineethanol

-

Formic Acid (88-98%)

-

Formaldehyde (35-37% aqueous solution)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Methanol (MeOH)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Piperidineethanol (1.0 eq.).

-

Add formic acid (3.0 eq.) and water.

-

Slowly add 35% aqueous formaldehyde solution (3.0 eq.).

-

Heat the reaction mixture to 95°C and maintain under reflux for 2-3 hours. Monitor the reaction progress by TLC (e.g., Dichloromethane/Methanol 5:1 with 5% triethylamine).

-

After completion, cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the excess formic acid. Caution: Vigorous CO₂ evolution will occur.

-

Concentrate the neutralized solution in vacuo to remove water and volatile components.

-

Suspend the resulting residue in methanol and stir for 1-2 hours to precipitate inorganic salts.

-

Filter the suspension and concentrate the filtrate under reduced pressure to yield crude 2-(1-methyl-piperidin-4-yl)-ethanol as an oil, which can be used without further purification for many applications or purified by vacuum distillation.[3]

Data Summary: Eschweiler-Clarke Route

| Parameter | Value / Condition | Source |

| Starting Material | 4-Piperidineethanol | [3] |

| Reagents | Formic Acid, Formaldehyde | [3] |

| Temperature | 95°C | [3] |

| Reaction Time | 2 hours | [3] |

| Workup | NaHCO₃ quench, evaporation | [3] |

| Typical Yield | >95% (crude) | [3] |

Synthetic Route II: Hydrogenation of 4-Pyridineethanol

This two-step route provides an excellent alternative, especially when starting from the readily available 4-Pyridineethanol. The key steps are the saturation of the pyridine ring followed by N-methylation.

Step 1: Catalytic Hydrogenation

Causality of Experimental Choices: The hydrogenation of a pyridine ring to a piperidine ring is a standard transformation that requires a robust catalyst and hydrogen pressure. Platinum oxide (PtO₂) is a highly effective catalyst for this purpose.[4] The reaction is typically performed in an acidic aqueous medium (e.g., using HCl) to protonate the pyridine nitrogen, which facilitates the reduction. High-pressure hydrogenation ensures a sufficient concentration of hydrogen on the catalyst surface, driving the reaction to completion.[4]

Detailed Experimental Protocol (Hydrogenation):

-

In a high-pressure hydrogenation vessel, dissolve 2-(4-pyridyl)ethanol (1.0 eq.) in water.

-

Add concentrated hydrochloric acid (HCl) to acidify the solution.

-

Add platinum oxide (PtO₂) catalyst (catalytic amount).

-

Seal the vessel and pressurize with hydrogen gas (e.g., up to 1000 psig).

-

Heat and stir the reaction mixture until hydrogen uptake ceases.

-

Cool the vessel, vent the hydrogen, and filter the mixture to remove the catalyst.

-

The resulting aqueous solution of 4-(2-hydroxyethyl)piperidine hydrochloride can be used directly in the next step or concentrated to isolate the salt.[4]

Step 2: N-Methylation

The 4-(2-hydroxyethyl)piperidine hydrochloride obtained from the hydrogenation step can be neutralized and then methylated using the Eschweiler-Clarke conditions described in Section 2 .

Caption: Workflow for the synthesis via pyridine hydrogenation.

Purification and Characterization

Regardless of the synthetic route, the final product requires rigorous purification and characterization to be suitable for research and development.

Purification

-

Vacuum Distillation: For the analogous compound (1-methylpiperidin-4-yl)methanol, purification by distillation under reduced pressure (e.g., 108°C at 14 mbar) is highly effective for obtaining the product as a colorless oil with high purity.[5] This method is directly applicable to the target compound.

-

Column Chromatography: While possible, it is often less practical for this type of low-molecular-weight, polar amine on a large scale. If used, a silica gel column with a mobile phase such as dichloromethane/methanol with a small percentage of triethylamine (to prevent tailing) would be appropriate.[5]

Characterization and Physical Properties

The identity and purity of this compound are confirmed using standard analytical techniques.

Table of Physical and Spectroscopic Data:

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO | [6][7] |

| Molecular Weight | 143.23 g/mol | [6] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 120°C (at reduced pressure) | [6] |

| Density | 0.939 g/cm³ | [6] |

| Refractive Index | 1.465 | [6] |

| ¹H NMR | Predicted shifts based on similar structures: ~3.5 ppm (t, -CH₂OH), ~2.8 ppm (m, piperidine H₂ₑ, H₆ₑ), ~2.2 ppm (s, N-CH₃), ~1.2-1.9 ppm (m, other piperidine protons) | [5] |

| ¹³C NMR | Predicted shifts: ~60 ppm (-CH₂OH), ~55 ppm (piperidine C₂, C₆), ~46 ppm (N-CH₃), ~30-40 ppm (other piperidine carbons) | [5] |

| Mass Spec (EI) | M⁺ peak expected at m/z = 143 | [5][6] |

Conclusion

The synthesis of this compound is well-established, with two primary, highly efficient routes available to researchers. The Eschweiler-Clarke methylation of 4-Piperidineethanol offers a direct, high-yielding, one-pot procedure ideal for rapid synthesis. Alternatively, the two-step sequence involving the catalytic hydrogenation of 4-Pyridineethanol followed by N-methylation provides a robust and scalable pathway from a different set of starting materials. The choice between these routes will ultimately depend on the availability of starting materials, required scale, and laboratory capabilities. Both methods yield a crucial building block that continues to enable significant advances in the development of novel therapeutics.

References

- 1. 2-(4-(Aminomethyl)piperidin-1-yl)ethanol|CAS 21168-72-9 [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Methyl-4-(hydroxyethyl)piperidine synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. 1-Methyl-4-piperidinemethanol synthesis - chemicalbook [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

An In-Depth Technical Guide to 2-(1-Methylpiperidin-4-yl)ethanol as a Synthetic Intermediate

Abstract: 2-(1-Methylpiperidin-4-yl)ethanol is a pivotal bifunctional building block in modern medicinal chemistry. Its structure, featuring a nucleophilic hydroxyl group and a sterically accessible tertiary amine within a piperidine scaffold, makes it an exceptionally versatile intermediate for the synthesis of complex pharmaceutical agents. This guide provides an in-depth analysis of its synthesis, focusing on the robust and scalable reduction of its corresponding carboxylic acid ester. It further explores its application in drug development, detailing its role as a nucleophilic extender in the construction of Active Pharmaceutical Ingredients (APIs), supported by detailed, field-proven experimental protocols and mechanistic insights.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery, present in a vast array of therapeutics targeting the central nervous system (CNS) and other biological systems. Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise tuning of pharmacological activity. This compound (CAS No. 21156-84-3) embodies the utility of this scaffold, functionalized with a primary alcohol that serves as a reactive handle for downstream chemical transformations.[1][2] This makes it a crucial intermediate for introducing the N-methylpiperidine moiety into larger molecules, often to enhance solubility, modulate basicity, or engage in specific receptor interactions.

Physicochemical & Safety Profile

A thorough understanding of the compound's properties is critical for its effective and safe use in a laboratory or manufacturing setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 21156-84-3 | [1] |

| Molecular Formula | C₈H₁₇NO | [1] |

| Molecular Weight | 143.23 g/mol | [1] |

| Appearance | Colorless to brown liquid | [1][3] |

| Boiling Point | 120 °C | [1] |

| Density | 0.939 g/cm³ | [1] |

| Flash Point | ~80 °C | [1] |

| Refractive Index | 1.465 | [1] |

Safety & Handling

As a functionalized amine, this compound and its structural analogs are classified as hazardous. They are typically harmful if swallowed and can cause severe skin and eye irritation or burns.[3][4][5]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[6]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. Keep containers tightly sealed.[6]

-

Spill & Disposal: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Dispose of contents and container in accordance with local, regional, and national regulations.[3][6]

Synthesis of this compound: A Field-Proven Protocol

The most reliable and scalable synthesis of this compound involves the reduction of a readily available precursor, methyl 1-methylpiperidine-4-carboxylate.

Retrosynthetic Analysis & Strategy

The primary alcohol functionality points directly to a carbonyl reduction as the key synthetic step. The precursor, an ester, is chosen over the corresponding carboxylic acid for better solubility in ethereal solvents and milder reaction conditions. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.

Causality of Reagent Choice: Sodium borohydride (NaBH₄) is insufficiently reactive to reduce esters efficiently.[7] LiAlH₄, a much stronger reducing agent, readily reduces esters, amides, and carboxylic acids to their corresponding alcohols or amines.[7][8] Anhydrous ethereal solvents like tetrahydrofuran (THF) are required, as LiAlH₄ reacts violently with protic solvents such as water and alcohols.[8][9]

Visualization of Synthetic Workflow

The synthesis is a straightforward two-step process from the precursor: reduction followed by an aqueous workup to quench the reaction and isolate the product.

References

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 2-(Piperidin-4-yl)ethanol hydrochloride | C7H16ClNO | CID 19773564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Piperidin-2-ylethanol | C7H15NO | CID 15144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 9. ch.ic.ac.uk [ch.ic.ac.uk]

The Versatile Scaffold: A Technical Guide to the Research Applications of 2-(1-Methylpiperidin-4-yl)ethanol

Introduction: Unveiling the Potential of a Privileged Structure

In the landscape of modern medicinal chemistry, the piperidine moiety stands as a cornerstone, integral to the structure of numerous pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that is amenable to diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Within this important class of compounds, 2-(1-Methylpiperidin-4-yl)ethanol emerges as a particularly valuable building block for drug discovery and development. Its unique combination of a tertiary amine, a piperidine ring, and a primary alcohol offers multiple points for chemical modification, allowing for the exploration of a vast chemical space.

This technical guide provides an in-depth exploration of the potential research applications of this compound. Moving beyond a simple cataloging of possibilities, this document, intended for researchers, scientists, and drug development professionals, delves into the scientific rationale behind its utility in various therapeutic areas. We will examine its role as a scaffold in the design of novel agents for oncology, inflammation, and infectious diseases, supported by detailed experimental protocols and workflow diagrams to facilitate practical application in the laboratory.

Physicochemical Properties and Synthetic Strategy

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research. The properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C8H17NO | [2] |

| Molecular Weight | 143.23 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 120 °C | [4] |

| Density | 0.939 g/cm³ | [4] |

| CAS Number | 21156-84-3 | [2] |

The synthesis of this compound is a critical first step for its use in any research application. A reliable and scalable synthetic route is paramount. The following two-step process, starting from the commercially available 4-pyridineethanol, is a common and efficient method.

Experimental Protocol: Synthesis of this compound

Part 1: Catalytic Hydrogenation of 4-Pyridineethanol to 2-(Piperidin-4-yl)ethanol

This initial step involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.

-

Rationale: Catalytic hydrogenation is a widely used and effective method for the reduction of aromatic heterocycles.[5] Catalysts such as platinum oxide or rhodium-on-carbon are often employed for their efficiency under relatively mild conditions.[6]

-

Procedure:

-

To a solution of 4-pyridineethanol (1 mole) in ethanol (1 L) in a high-pressure hydrogenation vessel, add platinum(IV) oxide (0.01 mole).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the reaction mixture at room temperature for 24 hours, monitoring hydrogen uptake.

-

Upon completion (cessation of hydrogen uptake), carefully vent the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 2-(piperidin-4-yl)ethanol as a crude oil, which can be used in the next step without further purification.

-

Part 2: N-Methylation via Eschweiler-Clarke Reaction

The second step introduces the methyl group onto the piperidine nitrogen.

-